molecular formula C23H28N2O5S2 B562879 Temocapril-d5 CAS No. 1356840-03-3

Temocapril-d5

Cat. No. B562879
M. Wt: 481.637
InChI Key: FIQOFIRCTOWDOW-RJJPJTEUSA-N
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Description

Temocapril-d5 is a deuterium-labeled angiotensin-converting enzyme (ACE) inhibitor . It is useful in kinetic isotope effect studies and for use as an internal standard for NMR studies .


Molecular Structure Analysis

The molecular formula of Temocapril-d5 is C23H23D5N2O5S2 and its molecular weight is 481.64 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Pharmacological and Clinical Studies

Temocapril, an angiotensin-converting enzyme inhibitor (ACEI), has been extensively studied for its pharmacological properties and clinical applications. It is known for its potent ACE inhibition, which leads to significant cardiovascular and renal benefits. Temocaprilat, the active form of temocapril, shows enhanced inhibitory potency compared to enalaprilat, making it effective in reducing blood pressure without significantly altering heart rate or cardiac output. The drug's unique pharmacokinetics, including biliary and urinary excretion, make it suitable for patients with renal insufficiency. Temocapril has demonstrated the ability to improve endothelial dysfunction, prevent coronary vascular remodeling, and improve insulin resistance, among other benefits (Yasunari et al., 2006).

Molecular Dynamics and Ionization Studies

A molecular dynamics study provided insights into the activation of temocapril by carboxylesterase 1 (CES1), highlighting the influence of the drug's ionization state on its hydrolysis. The study revealed that temocapril exists in multiple ionic forms, each interacting differently with the enzyme's catalytic center. This research enhances the understanding of temocapril's pharmacokinetics and may inform the development of more effective ACE inhibitors (Vistoli et al., 2009).

Neurotrophic and Neuroprotective Effects

Research has also explored temocapril's potential neurotrophic and neuroprotective effects. In vitro studies using primary explant cultures of ventral spinal cord from fetal rats have shown that temocapril significantly promotes neurite outgrowth and increases the activity of choline acetyltransferase, suggesting potential therapeutic applications for motor neuron-related conditions (Iwasaki et al., 2003).

Pharmacokinetics in Renal Impairment

The pharmacokinetics of temocapril and its active metabolite, temocaprilat, were studied in hypertensive patients with varying degrees of renal impairment. The findings suggest that renal function has a limited effect on the pharmacokinetics of both temocapril and temocaprilat, attributed to their dual elimination pathways. This makes temocapril a viable option for patients with compromised renal function (Püchler et al., 2003).

Biliary Excretion and Liver Injury Studies

The biliary excretion of temocapril was examined in rats with liver injury, providing valuable insights into the drug's pharmacokinetics under pathological conditions. The study revealed a delay in temocapril's biliary excretion in both zone 1 and zone 3 liver injuries, highlighting the impact of liver health on temocapril pharmacokinetics and potentially guiding dosing considerations in patients with liver dysfunction (Takikawa et al., 2001).

Safety And Hazards

Temocapril-d5 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQOFIRCTOWDOW-RJJPJTEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temocapril-d5

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